2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyrid
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Overview
Description
2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino]-guanosine is a synthetic nucleoside analog.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino]-guanosine typically involves multiple steps. The process begins with the protection of the hydroxyl groups at the 3’ and 5’ positions using tert-butyldimethylsilyl (TBDMS) groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis in a controlled environment, ensuring high purity and yield. The process would typically be carried out in a cGMP (current Good Manufacturing Practice) facility to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino]-guanosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the guanosine base, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridin-2-yl)amino moiety.
Substitution: Substitution reactions can introduce different functional groups to the compound, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield modified nucleosides with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity.
Scientific Research Applications
2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino]-guanosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino]-guanosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific molecular pathways, potentially inhibiting the replication of viruses or the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine: A naturally occurring nucleoside with similar structural features.
8-Aminoguanosine: Another guanosine analog with modifications at the 8-position.
TBDMS-Protected Nucleosides: A class of compounds with similar protective groups at the 3’ and 5’ positions.
Uniqueness
What sets 2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino]-guanosine apart is its unique combination of protective groups and the imidazo[4,5-b]pyridin-2-yl)amino moiety, which confer specific chemical and biological properties.
Properties
CAS No. |
915092-62-5 |
---|---|
Molecular Formula |
C₃₅H₅₁N₉O₄Si₂ |
Molecular Weight |
718.01 |
Origin of Product |
United States |
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